molecular formula C22H27FN2O3 B2806655 N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide CAS No. 1797069-18-1

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide

Cat. No.: B2806655
CAS No.: 1797069-18-1
M. Wt: 386.467
InChI Key: PLJOVPFZIMGGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group, a 4-fluorophenyl group, and an azepane ring with a carboxamide functional group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be attached through a reductive amination reaction involving 3,4-dimethoxybenzaldehyde and the azepane derivative.

    Formation of the Carboxamide Functional Group: The carboxamide group can be formed through an amidation reaction using appropriate reagents such as carboxylic acids or their derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation Products: Quinones, aldehydes, or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the modulation of biochemical pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling and physiological responses.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide can be compared with other azepane derivatives and compounds with similar structural features:

    Similar Compounds: N-(3,4-dimethoxybenzyl)-3-phenylazepane-1-carboxamide, N-(3,4-dimethoxybenzyl)-3-(4-chlorophenyl)azepane-1-carboxamide.

    Uniqueness: The presence of both the 3,4-dimethoxybenzyl and 4-fluorophenyl groups in the same molecule imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3/c1-27-20-11-6-16(13-21(20)28-2)14-24-22(26)25-12-4-3-5-18(15-25)17-7-9-19(23)10-8-17/h6-11,13,18H,3-5,12,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJOVPFZIMGGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.